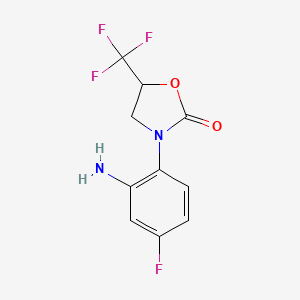

3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Description

Taxonomic Position within Oxazolidinone Chemical Family

3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one belongs to the oxazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing oxygen and nitrogen atoms (2-oxazolidinone core). Taxonomically, it is a fluorinated derivative of the oxazolidinone family, distinguished by two critical structural modifications:

- A 2-amino-4-fluorophenyl group at position 3 of the oxazolidinone ring.

- A trifluoromethyl (-CF₃) group at position 5.

This compound shares structural homology with clinically approved oxazolidinone antibiotics like linezolid, which features a morpholine-substituted phenyl group and a fluorinated aromatic ring. However, its unique substitution pattern places it within a subclass of fluorinated oxazolidinones optimized for enhanced electronic and steric properties.

Historical Development of Fluorinated Oxazolidinones

The oxazolidinone class emerged in the 1980s as a synthetic antibiotic family targeting multidrug-resistant Gram-positive bacteria. Early candidates like eperezolid and cycloserine highlighted the scaffold’s potential but faced limitations in bioavailability and resistance profiles. The introduction of fluorine and trifluoromethyl groups marked a turning point in the 1990s, driven by their ability to improve metabolic stability and membrane permeability.

Key milestones include:

- Linezolid (2000) : The first FDA-approved oxazolidinone, incorporating a 3-fluoro-4-morpholinophenyl group, demonstrated the efficacy of fluorination in enhancing ribosomal binding.

- Second-generation derivatives : Structural optimization focused on trifluoromethylation to resist enzymatic degradation and improve lipophilicity.

The synthesis of this compound represents a deliberate effort to combine fluorine’s electronegativity with the steric bulk of -CF₃ , aiming to bypass common resistance mechanisms.

Structural Significance in Heterocyclic Chemistry

The compound’s architecture exemplifies strategic heterocyclic design:

- Oxazolidinone Core : The 2-oxazolidinone ring provides rigidity and hydrogen-bonding capacity, critical for target engagement.

- Amino-Fluorophenyl Substituent : The 2-amino-4-fluorophenyl group introduces π-π stacking potential and hydrogen-bond donors , enhancing interactions with ribosomal RNA.

- Trifluoromethyl Group : The -CF₃ moiety at position 5 induces electron-withdrawing effects , stabilizing the oxazolidinone ring against nucleophilic attack while increasing lipophilicity.

Notably, the anomeric effect observed in fluorinated oxazolidinones shortens C-O bonds (by ~0.09 Å) and elongates C-F bonds (by ~0.07 Å), optimizing conformational stability.

Overview of Physicochemical Properties

The compound’s properties are dictated by its functional groups:

- Lipophilicity : The logP value (2.295) indicates moderate lipid solubility, attributable to the -CF₃ group.

- Polarity : The TPSA (55.56 Ų) reflects contributions from the oxazolidinone carbonyl and amino group, suggesting balanced solubility in polar and nonpolar media.

- Acid-Base Behavior : The amino group (pKa ~8.5) confers weak basicity, influencing protonation states under physiological conditions.

These properties position the compound as a promising candidate for further pharmacological exploration, particularly in overcoming pharmacokinetic challenges seen in earlier oxazolidinones.

Properties

IUPAC Name |

3-(2-amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4N2O2/c11-5-1-2-7(6(15)3-5)16-4-8(10(12,13)14)18-9(16)17/h1-3,8H,4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLUQUUYZAHQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=C(C=C(C=C2)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-fluorobenzaldehyde with trifluoromethyl ketone to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may produce oxides, while reduction can yield amine derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit antimicrobial properties. The compound in focus has been studied for its efficacy against resistant bacterial strains, particularly Gram-positive bacteria. A study demonstrated that the introduction of trifluoromethyl groups enhances the antibacterial activity of oxazolidinones, making this compound a candidate for developing new antibiotics .

Anticancer Properties

The compound has shown promise in cancer research. Preliminary studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a case study highlighted its effectiveness in inhibiting tumor growth in specific cancer models .

Biological Studies

Cell Culture Applications

this compound has been utilized as a non-ionic organic buffering agent in cell culture systems. Its ability to maintain pH stability within the range of 6 to 8.5 is crucial for various biological assays .

In Vivo Studies

Animal model studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for understanding its therapeutic potential and safety .

Material Science

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has focused on developing new polymer composites that leverage the properties of this oxazolidinone derivative for applications in coatings and packaging materials .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A recent investigation demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted structure-activity relationships that could guide future modifications to enhance efficacy further.

- Cancer Cell Apoptosis Induction : In vitro studies revealed that treatment with this oxazolidinone derivative led to increased caspase activity in various cancer cell lines, indicating a potential mechanism for inducing programmed cell death.

- Polymer Composite Development : Researchers successfully integrated this compound into a biodegradable polymer matrix, resulting in materials with improved barrier properties suitable for food packaging applications.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substituent Variations and Electronic Effects

Compound A : (E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one ()

- Key Features: Hydroxynaphthyl Schiff base at position 3 (vs. amino-fluorophenyl in the target compound). Morpholinylmethyl group at position 5 (vs. trifluoromethyl).

- Impact: The hydroxynaphthyl group confers fluorescence properties, useful in imaging applications. Morpholine enhances solubility but reduces membrane permeability compared to -CF₃. Intramolecular N–H⋯O hydrogen bonding stabilizes the oxazolidinone ring .

Compound B : (5Z)-2-[(3-Chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one ()

- Key Features: Thiazolidinone core (sulfur replaces oxygen in the ring). Chlorophenyl and fluorobenzylidene substituents.

- Impact: Thiazolidinones exhibit distinct electronic profiles due to sulfur’s polarizability, affecting redox reactivity.

Compound C : Anacetrapib ()

- Structure : (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-({2-[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]-5-(trifluoromethyl)phenyl}methyl)-4-methyl-1,3-oxazolidin-2-one.

- Application : Antihyperlipidemic agent targeting cholesteryl ester transfer protein (CETP).

- Comparison :

Compound D : Linezolid-Related Compound ()

- Structure: (5R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)-1,3-oxazolidin-2-one.

- Application: Antibacterial (oxazolidinone class).

- Comparison: Azidomethyl group enables click chemistry for prodrug development. Morpholinylphenyl substituent improves solubility, whereas the target compound’s amino-fluorophenyl group may enhance target affinity .

Physicochemical Properties

Biological Activity

3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including the presence of fluorine atoms, which are known to enhance pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is , and its structure includes a trifluoromethyl group and an amino group attached to a phenyl ring. The incorporation of fluorine atoms is significant as it often leads to increased lipophilicity and metabolic stability.

Antimicrobial Activity

Research has demonstrated that oxazolidinone derivatives exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, improving its efficacy against various strains. Studies have indicated that related compounds show activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this class of compounds .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized that the oxazolidinone moiety may inhibit bacterial protein synthesis by binding to the ribosomal subunit, while the fluorinated groups may enhance binding affinity due to increased hydrophobic interactions .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related oxazolidinones found that modifications such as trifluoromethyl substitutions significantly increased potency against resistant bacterial strains. The study highlighted a compound similar to this compound exhibiting up to 30 times greater activity compared to non-fluorinated analogs .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives of oxazolidinones could effectively induce apoptosis through mitochondrial pathways. The introduction of fluorine atoms was shown to enhance cytotoxicity by stabilizing interactions with cellular targets involved in apoptosis regulation .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic strategies are effective for minimizing impurities during the preparation of 3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one?

To reduce by-products, researchers should optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) for key steps such as cyclization and fluorination. Evidence from analogous oxazolidinone syntheses suggests monitoring intermediates via HPLC and using protecting groups for the amino moiety to prevent side reactions . Purification via column chromatography with gradient elution or recrystallization in polar aprotic solvents (e.g., DMSO/ethanol mixtures) can isolate the target compound effectively .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolve stereochemistry and bond configurations using SHELX software for refinement, particularly addressing challenges from fluorine atoms' electron density .

- NMR spectroscopy : Employ -NMR to verify fluorophenyl and trifluoromethyl groups, complemented by - and -NMR for backbone assignment .

- Mass spectrometry : High-resolution LC-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

Q. How can initial biological screening be designed to evaluate this compound’s activity?

Use CETP inhibition assays (if targeting cardiovascular applications) or bacterial growth assays (for antimicrobial potential). For CETP, measure HDL-C elevation in vitro using human plasma samples spiked with the compound, referencing methodologies from Anacetrapib studies . Solubility in DMSO (127 mg/mL, as in ) should be validated to ensure dosing accuracy .

Advanced Research Questions

Q. What computational approaches predict structure-activity relationships (SAR) for this oxazolidinone derivative?

Quantitative SAR (QSAR) models, such as Support Vector Regression (SVR) and neural networks, can correlate electronic (e.g., electronegativity) and steric descriptors (e.g., substituent bulk) with biological activity. Genetic algorithms should select relevant molecular descriptors, as demonstrated for CETP inhibitors with similar scaffolds .

Q. How do fluorine atoms complicate crystallographic analysis, and how can these challenges be mitigated?

Fluorine’s high electron density can cause disordered regions in crystal structures. Strategies include:

Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties?

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Q. What strategies validate target engagement in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.